molecular formula C13H19N3O2 B1524929 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline CAS No. 1021426-42-5

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

Numéro de catalogue: B1524929
Numéro CAS: 1021426-42-5
Poids moléculaire: 249.31 g/mol
Clé InChI: OJCNMAFGNSFBOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline (CAS 1021426-42-5) is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. This aniline derivative features a complex molecular structure characterized by a piperazine ring, an acetyl group, and a methoxy substituent on an aniline backbone. Its primary research application is as a key synthetic intermediate in the preparation of Rociletinib (also known as CO-1686 or AVL-301) . Rociletinib is an investigational, orally available receptor tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and has been studied for its potential in anti-cancer therapies . The presence of the piperazine moiety and the methoxy group in its structure are critical for imparting specific electronic properties and steric hindrance, which can influence the compound's biological activity and interaction with target molecules . Supplied as a brown to light yellow powder with a typical assay purity of ≥97% to >98.0% , it is recommended to store this product in a cool, dry, and well-ventilated place under ambient temperatures . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

1-[4-(4-amino-3-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10(17)15-5-7-16(8-6-15)11-3-4-12(14)13(9-11)18-2/h3-4,9H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCNMAFGNSFBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021426-42-5
Record name 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021426425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(4-Amino-3-methoxyphenyl)piperazin-1-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(4-ACETYL-1-PIPERAZINYL)-2-(METHYLOXY)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23HOW335J0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Activité Biologique

4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a piperazine moiety, an acetyl group, and a methoxy group attached to an aniline structure, which contributes to its biological activity. The molecular formula is C13_{13}H18_{18}N2_{2}O2_{2}, and it has notable properties such as:

  • Toxicity : Classified as toxic if swallowed (H301) and can cause skin irritation (H315) .
  • Solubility : The piperazine component enhances aqueous solubility, which is beneficial for bioavailability .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a 5-HT2D_{2D} receptor antagonist, which plays a role in mood regulation and anxiety disorders. This mechanism suggests potential applications in treating conditions such as:

  • Mood Disorders : Including depression and anxiety disorders.
  • CNS Disorders : Such as Parkinson's disease and neuroleptic-induced parkinsonism .

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The piperazine ring is crucial for the modulation of serotonin receptors, which are involved in mood regulation .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of piperazine derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains .

Case Study 1: Antidepressant Activity

A study investigated the effects of piperazine derivatives on serotonin receptor modulation. Results indicated that compounds similar to this compound showed significant reductions in depressive-like behaviors in rodent models, suggesting a promising profile for treating mood disorders .

Case Study 2: Antimicrobial Properties

In vitro studies have assessed the antimicrobial activity of piperazine derivatives against Staphylococcus aureus and Escherichia coli. These studies reveal that modifications to the piperazine structure can enhance antibacterial efficacy, indicating that this compound may possess similar properties .

Research Findings Summary

Study FocusFindings
Antidepressant ActivitySignificant reduction in depressive behaviors in animal models; potential for mood disorder treatment .
Antimicrobial PropertiesRelated compounds demonstrate effectiveness against bacterial strains; further investigation needed for this compound .
Toxicity ProfileToxic if ingested; causes skin irritation; requires careful handling .

Applications De Recherche Scientifique

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : Approximately 249.31 g/mol
  • Density : About 1.2 g/cm³
  • Melting Point : 131 °C
  • Boiling Point : Approximately 495.4 °C at 760 mmHg

The compound's structure includes an aniline moiety, which is significant for its reactivity and potential biological activity. The acetyl group can undergo hydrolysis, while the methoxy group may participate in nucleophilic substitution reactions, enhancing the compound's versatility for further chemical modifications .

Medicinal Chemistry Applications

The primary applications of this compound in medicinal chemistry include:

Case Studies and Research Findings

Although specific case studies directly involving this compound are sparse, related research indicates its potential utility in drug design. For instance:

  • Anticancer Agents : Research on azomethine derivatives has shown that structural variations can lead to significant differences in biological activity against cancer cell lines, suggesting that similar modifications to this compound could yield promising results .
  • Neuropharmacology : Compounds with piperazine rings have been extensively studied for their neuropharmacological effects, indicating that this compound may share these beneficial properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline with key analogs, focusing on structural variations, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Pharmacological Role Reference
This compound (1021426-42-5) C₁₃H₁₈N₃O₂ 248.30 Acetyl, methoxy 99 Intermediate for kinase inhibitors
4-(4-Methylpiperazino)aniline (16153-81-4) C₁₁H₁₇N₃ 191.27 Methyl 97 Intermediate for antipsychotics
5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline (878155-86-3) C₁₂H₁₇FN₃O 238.28 Fluoro, methoxy, methyl N/A Potential CNS agent
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (83763-47-7) C₁₂H₁₉N₃O 221.30 Methoxy, methyl N/A Anticancer intermediate
2-(4-Methyl-1-piperazinyl)aniline (180605-36-1) C₁₁H₁₇N₃ 191.27 Methyl 98 Dopamine receptor ligand
2-(Methyloxy)-4-[4-(4-morpholinyl)-1-piperidinyl]aniline (761440-91-9) C₁₆H₂₅N₃O₂ 291.39 Morpholine, piperidine 98 Kinase inhibitor scaffold

Key Differences and Implications

Fluorine in 5-Fluoro-2-methoxy-4-(4-methylpiperazinyl)aniline introduces electronegativity, which may improve metabolic stability and binding affinity to CNS targets .

Pharmacological Applications :

  • The target compound’s acetylated piperazine is critical for kinase inhibition (e.g., rociletinib), whereas methyl-substituted analogs (e.g., 2-(4-Methyl-1-piperazinyl)aniline) are linked to dopamine receptor modulation .
  • The morpholine-piperidine hybrid in 761440-91-9 offers a distinct hydrogen-bonding profile, favoring interactions with ATP-binding pockets in kinases .

Synthetic Utility :

  • Compounds with higher purity (e.g., 99% for the target vs. 97% for 16153-81-4) are prioritized in drug synthesis to minimize impurities in final APIs .
  • The morpholine derivative (761440-91-9) is priced higher (~$24,700/g for 16153-81-4 vs. undisclosed for 761440-91-9), reflecting its complex synthesis .

Structural Similarity Scores :

  • The target compound shows 0.96 similarity with 93735-22-9 (exact structure unspecified), indicating near-identical scaffolds, whereas 83763-47-7 has a lower score (0.85) due to the absence of the acetyl group .

Research Findings and Trends

  • Kinase Inhibitor Development : The acetyl-piperazine motif in the target compound is a key pharmacophore in EGFR inhibitors, with analogs under investigation for resistance mutations .
  • Safety Profiles : Methyl-substituted analogs (e.g., 16153-81-4) require strict moisture control (≤0.5%) to prevent degradation, whereas the acetylated derivative’s stability data remain proprietary .
  • Market Availability: The target compound is produced at smaller scales (gram quantities) compared to bulkier analogs like 4-(4-Methylpiperazino)aniline (10g–1kg stocks) .

Méthodes De Préparation

Preparation of 2-Methoxy-4-(4-acetyl-1-piperazinyl)nitrobenzene (Intermediate)

  • Starting materials: 2-methoxy-4-fluoronitrobenzene and acetylpiperazine.
  • Reaction conditions: The two reactants are combined in 1,4-dioxane solvent and refluxed at 100°C for 2–3 hours.
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) until the starting material disappears.
  • Workup: After cooling, most of the dioxane is removed by distillation, water is added, and the mixture is stirred for 30 minutes.
  • Isolation: The product is obtained by suction filtration, washed with water, and dried at 50–60°C.
  • Yield: Approximately 95%.
  • Characterization: 1H NMR confirms the structure with signals corresponding to acetyl methyl, piperazine methylene protons, methoxy group, and aromatic protons.
Parameter Details
Reactants 2-methoxy-4-fluoronitrobenzene (0.82 mol), acetylpiperazine (3.90 mol)
Solvent 1,4-Dioxane (150 mL)
Temperature Reflux (~100°C)
Reaction Time 2–3 hours
Yield 95%
Product State Yellow solid

Reduction to this compound (Target Compound)

  • Starting material: The nitro intermediate (compound IV).
  • Catalyst: 10% palladium on carbon (Pd/C).
  • Solvent: Anhydrous methanol.
  • Reaction conditions: The mixture is purged with nitrogen, then hydrogen gas is introduced at atmospheric pressure, and the reaction is stirred at room temperature for 4 hours.
  • Monitoring: TLC confirms completion of the reduction.
  • Workup: The catalyst is filtered off, and the solvent is removed under reduced pressure.
  • Yield: Approximately 90%.
  • Characterization: 1H NMR shows disappearance of nitro signals and appearance of amine signals, consistent with the target aniline derivative.
Parameter Details
Reactants Nitro intermediate (0.11 mol)
Catalyst 10% Pd/C (1.5 g)
Solvent Anhydrous methanol (150 mL)
Temperature Room temperature
Reaction Time 4 hours
Yield 90%
Product State Solid

Reaction Mechanism Insights

  • The initial nucleophilic aromatic substitution involves displacement of the fluorine atom on 2-methoxy-4-fluoronitrobenzene by the nucleophilic nitrogen of acetylpiperazine.
  • The nitro group remains intact during this step, facilitating subsequent selective reduction.
  • Catalytic hydrogenation over Pd/C reduces the nitro group to an amine without affecting the acetyl or methoxy groups.
  • The acetyl group on the piperazine nitrogen remains stable throughout the process.

Additional Synthetic Routes and Variations

  • The patent CN105461640A also describes further functionalization of the aniline derivative into more complex molecules via reactions such as amide formation and nucleophilic substitution on pyrimidine rings.
  • Alternative synthetic strategies include the use of substituted nitroanilines and chlorinated intermediates to build piperazine-substituted anilines, followed by cyclization and acylation steps.
  • These methods provide flexibility for structural modifications relevant to drug development.

Summary Table of Preparation Methods

Step Reaction Type Reactants Conditions Yield (%) Product Description
1 Nucleophilic aromatic substitution 2-methoxy-4-fluoronitrobenzene + acetylpiperazine Reflux in 1,4-dioxane, 100°C, 2–3 h 95 2-methoxy-4-(4-acetyl-1-piperazinyl)nitrobenzene (yellow solid)
2 Catalytic hydrogenation Nitro intermediate + Pd/C + H2 Room temp, MeOH, 4 h 90 This compound (solid)

Research Findings and Practical Considerations

  • The described preparation methods provide high yields and purity, suitable for pharmaceutical intermediate synthesis.
  • The use of mild reduction conditions preserves sensitive functional groups.
  • The piperazine ring acetylation is stable under the reaction conditions, allowing for selective transformations.
  • The methoxy substituent influences electronic properties, facilitating nucleophilic substitution.
  • The described methods have been validated by NMR spectroscopy and are scalable for industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution of a nitro- or halogen-substituted aniline precursor with 1-acetylpiperazine. Key variables include solvent polarity (e.g., DMF or THF), base strength (e.g., K₂CO₃ or Et₃N), and temperature (80–120°C). For example, analogous compounds like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via nitro group reduction followed by acetylation, achieving yields >75% under inert atmospheres . Optimization via Design of Experiments (DoE) can minimize trial-and-error approaches by systematically varying parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves the acetylpiperazinyl and methoxy substituents. For example, the methoxy group typically appears as a singlet at δ 3.7–3.9 ppm in ¹H NMR. Purity (>97%) is validated via HPLC with UV detection at 254 nm, as demonstrated for structurally similar 4-(4-Methylpiperazino)aniline .

Advanced Research Questions

Q. How do electronic effects of the acetyl and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer: The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (e.g., DFT) on analogous compounds reveal that the acetylated piperazinyl group modulates electron density at the aniline nitrogen, affecting its participation in Buchwald-Hartwig aminations or Ullmann couplings. For instance, steric hindrance from the acetyl group may reduce coupling efficiency by 15–20% compared to non-acetylated analogs .

Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration, pH). For example, IC₅₀ values for similar piperazinyl-aniline derivatives vary by up to 50% when tested at pH 7.4 vs. 6.5. To standardize results:

  • Use kinetic assays (e.g., ADP-Glo™) to quantify ATP consumption.
  • Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Cross-reference with computational docking (AutoDock Vina) to identify binding pose inconsistencies .

Q. How can computational methods predict metabolic stability of this compound in hepatic microsomes?

  • Methodological Answer: Quantum mechanical/molecular mechanical (QM/MM) simulations identify potential oxidation sites (e.g., acetyl group demethylation or aromatic hydroxylation). For example, CYP3A4-mediated metabolism of 4-(4-Methylpiperazin-1-yl)aniline derivatives is predicted with 85% accuracy using Schrödinger’s ADMET Predictor . Experimental validation via LC-MS/MS after incubation with human liver microsomes (HLMs) is critical for confirmation.

Data Contradiction Analysis

Q. Why do solubility measurements in aqueous buffers vary across studies?

  • Methodological Answer: Solubility discrepancies (e.g., 0.5–1.2 mg/mL in PBS) stem from:

  • pH-dependent ionization : The aniline group (pKa ~4.5) and piperazinyl nitrogen (pKa ~7.1) protonation states alter hydrophilicity.
  • Buffer composition : Phosphate vs. HEPES buffers can shift solubility by 30% due to ion-pairing effects.
  • Experimental protocol : Dynamic light scattering (DLS) detects colloidal aggregates, which may falsely reduce measured solubility .

Experimental Design Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • Methodological Answer:

  • Forced degradation : Expose the compound to 0.1 M HCl (simulating gastric fluid), 0.1 M NaOH, and 3% H₂O₂ at 37°C for 24–72 hours. Monitor degradation via UPLC-PDA.
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) and analyze photodegradants via HRMS.
  • Long-term stability : Store at 25°C/60% RH and −20°C, sampling at 0, 1, 3, and 6 months. Structural analogs like 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline show <5% degradation at −20°C over 6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(4-Acetyl-1-piperazinyl)-2-(methyloxy)aniline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.